molecular formula C21H21N3O5S B2407325 2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 1019102-75-0

2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2407325
CAS No.: 1019102-75-0
M. Wt: 427.48
InChI Key: QMMDQCOHNNAWJF-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that belongs to the class of thienopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzamide moiety, a thienopyrazole core, and multiple methoxy groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-27-14-9-7-13(8-10-14)24-20(16-11-30(26)12-17(16)23-24)22-21(25)15-5-4-6-18(28-2)19(15)29-3/h4-10H,11-12H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMDQCOHNNAWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyrazole Core: This step often involves the cyclization of a suitable precursor, such as a thioamide and a hydrazine derivative, under acidic or basic conditions to form the thienopyrazole

Biological Activity

2,3-Dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C27H27N3O3S
  • Molecular Weight : 505.663 g/mol
  • CAS Number : 476485-72-0

The structure features a thieno[3,4-c]pyrazole core linked to a methoxy-substituted benzamide, contributing to its unique biological profile.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)12Inhibition of cell proliferation
A549 (Lung Cancer)10Cell cycle arrest at G1 phase

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of inflammation, it has been shown to reduce edema and pain responses significantly.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial and fungal strains. Its effectiveness against pathogens like Staphylococcus aureus and Candida albicans has been documented, indicating its potential as a therapeutic agent in treating infections.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2).
  • Cell Cycle Regulation : It affects cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), leading to G1 phase arrest.
  • Cytokine Modulation : The inhibition of NF-kB signaling pathways results in decreased expression of inflammatory cytokines.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vivo Tumor Growth Inhibition : In a murine model of breast cancer, administration of the compound resulted in a 60% reduction in tumor volume compared to control groups.
  • Chronic Inflammation Model : In a rat model of arthritis, treatment with the compound reduced joint swelling and improved mobility scores significantly over a four-week period.

Q & A

(Basic) What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

The compound contains three critical structural motifs:

  • Thieno[3,4-c]pyrazole core : Provides a rigid heterocyclic framework that enhances binding to biological targets like enzymes or receptors .
  • Benzamide group : Facilitates hydrogen bonding and π-π stacking interactions, crucial for target affinity .
  • Methoxy substituents (2,3-dimethoxy on benzamide and 4-methoxy on phenyl) : Influence solubility, metabolic stability, and electronic effects, modulating reactivity in synthesis and pharmacological activity .

Methodological Insight : Prioritize X-ray crystallography or NMR to confirm spatial arrangement, as substituent positioning (e.g., para vs. meta methoxy) significantly impacts bioactivity .

(Advanced) What strategies optimize the multi-step synthesis of this compound to improve yield and purity?

Key optimization steps include:

  • Cyclization conditions : Use anhydrous solvents (e.g., THF) and catalysts like Pd(OAc)₂ for regioselective thienopyrazole formation .
  • Reaction monitoring : Employ HPLC or TLC at each step to isolate intermediates and minimize side products .
  • Purification : Gradient column chromatography with silica gel (hexane/EtOAc) resolves closely eluting byproducts .

Data-Driven Adjustment : If yield drops below 50%, re-evaluate stoichiometry of hydrazine precursors or reaction temperature (e.g., 80°C vs. reflux) .

(Advanced) How can researchers resolve structural ambiguities in derivatives of this compound?

  • Multi-technique characterization : Combine ¹H/¹³C NMR (for substituent identification), high-resolution MS (for molecular formula), and IR (for functional group validation) .
  • X-ray crystallography : Resolves regiochemistry of the pyrazole ring and confirms stereoelectronic effects of methoxy groups .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to verify tautomeric forms .

(Basic) Which analytical techniques are essential for characterizing this compound and its intermediates?

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) for purity assessment .
  • Spectroscopy : ¹H NMR (500 MHz, DMSO-d₆) to confirm proton environments; ESI-MS for molecular ion detection .
  • Thermal analysis : DSC to identify polymorphic forms affecting solubility .

(Advanced) How should researchers address contradictory reports on this compound’s biological activity?

  • Control for assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%) .
  • Structure-activity relationship (SAR) studies : Systematically modify methoxy groups to isolate contributions to activity (e.g., replace 4-methoxy with halogen) .
  • Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

(Advanced) How to design a structure-activity relationship (SAR) study for this compound?

  • Substituent variation : Synthesize analogs with halogen, nitro, or alkyl groups at the 2,3-dimethoxy positions .
  • Biological testing : Use kinase inhibition assays (e.g., EGFR or COX-2) to correlate substituent electronic effects (Hammett σ values) with activity .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and guide rational design .

(Advanced) How to evaluate the compound’s stability under experimental storage or physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze by HPLC for hydrolysis products .
  • Light/thermal stability : Store at 40°C/75% RH (ICH guidelines) or under UV light to assess photodegradation .
  • Metabolic stability : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation sites .

(Basic) What are common synthetic challenges in preparing this compound?

  • Moisture sensitivity : Thienopyrazole cyclization requires dry THF and inert atmosphere to prevent hydrolysis .
  • Byproduct formation : Optimize reaction time to minimize dimerization of intermediates .
  • Purification difficulty : Use preparative HPLC for polar byproducts unresolved by standard columns .

(Advanced) How can computational methods enhance understanding of this compound’s mechanism of action?

  • Molecular dynamics (MD) simulations : Simulate binding to ATP pockets (e.g., in kinases) over 100 ns trajectories to identify critical residues .
  • ADMET prediction : Use SwissADME to estimate bioavailability, BBB penetration, and toxicity risks .
  • Reaction path analysis : Apply DFT (Gaussian) to model cyclization transition states and optimize synthetic routes .

(Advanced) How to ensure reproducibility in pharmacological studies involving this compound?

  • Protocol standardization : Document exact solvent grades (e.g., anhydrous DMF vs. technical grade) and incubation conditions .
  • Batch-to-batch validation : Compare NMR/HRMS data across synthetic batches to confirm consistency .
  • Collaborative validation : Share samples with independent labs for cross-verification of bioactivity .

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